Cas no 771573-06-9 (2-(2-fluoro-4-methylphenyl)ethan-1-amine)

2-(2-fluoro-4-methylphenyl)ethan-1-amine structure
771573-06-9 structure
Product Name:2-(2-fluoro-4-methylphenyl)ethan-1-amine
CAS No:771573-06-9
MF:C9H12FN
MW:153.196685791016
CID:551660
PubChem ID:45090551
Update Time:2025-04-19

2-(2-fluoro-4-methylphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine,2-fluoro-4-methyl-
    • Benzeneethanamine, 2-fluoro-4-methyl- (9CI)
    • 2-(2-fluoro-4-methylphenyl)ethanamine
    • 2-(2-fluoro-4-methylphenyl)ethan-1-amine
    • EN300-1827130
    • AKOS006293808
    • DTXSID00666645
    • 771573-06-9
    • SCHEMBL17769201
    • Inchi: 1S/C9H12FN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4-5,11H2,1H3
    • InChI Key: NNAXHWXWPAUILZ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=CC=1CCN

Computed Properties

  • Exact Mass: 153.09546
  • Monoisotopic Mass: 153.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 1.7

Experimental Properties

  • PSA: 26.02

2-(2-fluoro-4-methylphenyl)ethan-1-amine Pricemore >>

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